N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 9-fluoro and 2-methyl group. The acetamide side chain is attached to a 4-chloro-2-methoxy-5-methylphenyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c1-10-7-14(15(29-3)8-12(10)22)25-17(27)9-26-11(2)24-19-18-13(23)5-4-6-16(18)30-20(19)21(26)28/h4-8H,9H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJMFJAFKJZSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known by its CAS number 1021222-51-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of 431.9 g/mol. The chemical structure reveals the presence of a chloro-substituted aromatic ring and a benzothieno-pyrimidine moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : A study evaluated the antibacterial effects of related compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. This suggests that the target compound may also possess similar antibacterial properties due to structural similarities .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Mannich bases, which often share similar frameworks, have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies have shown that such compounds can inhibit cell proliferation in human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .
Enzyme Inhibition
The inhibition of enzymes is another significant aspect of the biological activity of this compound. Related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : This is crucial in neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Case Studies and Research Findings
- Case Study on Anticancer Properties : A study focused on the synthesis and evaluation of similar benzothieno-pyrimidine derivatives found promising results in inhibiting cancer cell growth. The derivatives exhibited IC values indicating effective inhibition against multiple cancer cell lines .
- Enzyme Inhibition Studies : Another research highlighted that certain derivatives showed significant inhibition against urease, which is relevant for treating conditions like kidney stones .
Comparison with Similar Compounds
Structurally analogous compounds share the acetamide-pyrimidine backbone but differ in substituents, ring saturation, and heterocyclic systems. Below is a detailed analysis of key analogues:
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Selected Analogues
Key Findings from Comparative Studies
Substituent-Driven Electronic and Steric Effects
- Fluorine vs.
- Sulfanyl Linkages : Compounds with sulfanyl groups (e.g., ) exhibit improved metabolic stability due to reduced oxidative susceptibility compared to oxygen-based linkages .
Ring System Modifications
- Benzothieno vs. Chromeno Cores: The chromeno derivative lacks the sulfur atom in the fused ring, reducing polarizability and possibly altering solubility.
- Saturation Effects: Hexahydro and tetrahydro rings (e.g., ) increase conformational flexibility, which may impact target selectivity compared to the fully aromatic benzothieno system in the target compound .
NMR Spectral Comparisons
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct chemical shifts between the target compound and analogues, directly correlating with substituent variations (e.g., fluoro vs. ethoxy) .
Implications for Drug Design
- Lipophilicity : The target compound’s fluoro and chloro groups contribute to a higher calculated logP (~3.5) compared to ethyl-substituted analogues (~2.8–3.1), suggesting enhanced membrane permeability .
- Synthetic Accessibility: Chromeno derivatives require multi-step synthesis involving Schiff base formation and cyclization, whereas benzothieno analogues are more straightforward to functionalize .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?
Answer: The synthesis involves multi-step reactions, including:
- Acylation : Coupling the chloro-substituted phenyl moiety with the benzothienopyrimidine core via acetamide linkage.
- Cyclization : Formation of the benzothieno[3,2-d]pyrimidin-4(3H)-one ring under basic conditions (e.g., potassium carbonate in DMF) .
- Fluorination : Introduction of the 9-fluoro group using fluorinating agents like Selectfluor.
Q. Purity Optimization :
- Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
- Use column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) .
- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What spectroscopic methods are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~168 ppm). Compare with analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at ~470–480 Da) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
Q. How can solubility and stability be assessed for in vitro studies?
Answer:
- Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~280–320 nm) .
- Stability :
- Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) over 24–72 hours .
- Assess photostability under UV light (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the benzothienopyrimidine core?
Answer:
- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂) to identify optimal parameters .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized acetamide derivatives) and adjust stoichiometry .
Q. How can contradictory biological activity data be resolved for this compound?
Answer:
- Dose-Response Analysis : Test across a wide concentration range (nM to μM) to identify biphasic effects .
- Off-Target Screening : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for reactive intermediates .
Q. What computational strategies predict binding modes to bacterial targets (e.g., acps-pptase)?
Answer:
- Molecular Docking : Use AutoDock Vina with bacterial acps-pptase crystal structures (PDB: 4QRE). Prioritize residues involved in phosphopantetheine binding .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of the fluoro-benzothieno-pyrimidine interaction .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .
Q. How can regioselectivity challenges during fluorination be addressed?
Answer:
- Directing Groups : Introduce a temporary nitro group at the 9-position to guide fluorination, followed by reduction .
- Electrophilic Fluorination : Use N-fluoropyridinium salts to enhance selectivity for electron-rich aromatic positions .
- DFT Calculations : Model transition states (Gaussian 16) to predict favorable fluorination sites (C9 vs. C7) .
Q. What structural analogs are recommended for SAR studies?
Answer:
- Core Modifications : Replace benzothieno[3,2-d]pyrimidine with pyrazolo[4,3-d]pyrimidine to assess ring size impact .
- Substituent Variations : Test 2-methyl vs. 2-ethyl groups for steric effects on target binding .
- Electron-Withdrawing Groups : Compare 9-fluoro with 9-chloro derivatives to evaluate halogen influence on potency .
Q. How can in vivo metabolite profiling be designed for this compound?
Answer:
- Radiolabeling : Synthesize [14C]-labeled analog for mass balance studies in rodents .
- Bile Duct Cannulation : Collect bile (0–24 hours) to identify Phase II conjugates (e.g., glucuronides) .
- Tissue Distribution : Use qWBA (quantitative whole-body autoradiography) to map accumulation in liver/kidneys .
Q. What crystallization conditions are suitable for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixtures of ethanol/water, DMSO/ethyl acetate, and chloroform/methanol .
- Slow Evaporation : Use vapor diffusion (hanging drop method) with 0.1 M ammonium acetate buffer (pH 5.0) .
- Data Collection : Resolve disorder in the methoxyphenyl group using SHELXL refinement (R-factor < 0.05) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
